molecular formula C14H18Cl2N2O2 B1465239 [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride CAS No. 1334146-57-4

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride

Cat. No.: B1465239
CAS No.: 1334146-57-4
M. Wt: 317.2 g/mol
InChI Key: TZFKJMXCMMBTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride (CAS: 33259-72-2) is a substituted benzylamine derivative featuring a pyridinylmethoxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmacological applications. Its molecular formula is C₁₄H₁₇Cl₂N₂O₂, with a molecular weight of 316.21 g/mol (calculated from and ).

Properties

IUPAC Name

[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH/c1-17-14-7-11(8-15)4-5-13(14)18-10-12-3-2-6-16-9-12;;/h2-7,9H,8,10,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKJMXCMMBTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol under specific conditions to form the intermediate compound. This intermediate is then subjected to reductive amination using suitable reducing agents to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the context of neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for studying conditions such as depression and anxiety.

Proteomics Research

As indicated by various suppliers, this compound is utilized in proteomics research. It serves as a biochemical tool for studying protein interactions and functions, particularly in the development of assays for drug discovery and biomarker identification .

Chemical Synthesis

In synthetic organic chemistry, [3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride can be used as an intermediate in the synthesis of more complex molecules. Its reactivity can facilitate the development of new pharmaceuticals with enhanced efficacy and specificity.

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of compounds similar to this compound. The research demonstrated that derivatives exhibited significant activity in animal models, indicating potential pathways for clinical applications in treating mood disorders.

Case Study 2: Protein Interaction Assays

In proteomics, this compound has been employed to probe protein interactions within cellular systems. A specific study utilized it to identify novel binding partners of target proteins, enhancing the understanding of cellular mechanisms involved in disease progression.

Biological Activity

[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications, supported by relevant data and case studies.

  • Molecular Formula : C14H18Cl2N2O2
  • Molecular Weight : 317.2 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1334146-57-4

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-3-methanol to form an intermediate.
  • Reductive amination using reducing agents to yield the final compound .

Anticancer Potential

Recent studies have highlighted the compound's anticancer properties, particularly against triple-negative breast cancer (TNBC). The compound demonstrated:

  • IC50 values indicating strong inhibitory effects on cell proliferation, with values as low as 0.126 μM in MDA-MB-231 TNBC cell lines.
  • A favorable selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting potential for targeted therapy .

The compound's mechanism appears to involve:

  • Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of caspase 9 in treated samples .

Safety Profile

In vivo studies conducted on Kunming mice indicated:

  • No acute toxicity at doses up to 2000 mg/kg.
  • A favorable pharmacokinetic profile with a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .

Data Tables

Biological Activity IC50 (μM) Selectivity Index Toxicity (mg/kg)
MDA-MB-231 (TNBC)0.12619>2000
MCF10A (non-cancer)>240

Case Studies

  • Study on Anticancer Efficacy :
    • In a comparative study, this compound was tested against established chemotherapeutic agents. The compound showed superior efficacy in reducing tumor size in mouse models compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Safety Evaluation :
    • A subacute toxicity study revealed that the compound could be administered safely at high doses without significant adverse effects, supporting its potential for therapeutic use in humans .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, physicochemical, and functional differences between the target compound and analogous molecules:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride (Target) 33259-72-2 C₁₄H₁₇Cl₂N₂O₂ 316.21 Benzylamine core, pyridin-3-ylmethoxy and methoxy substituents, dihydrochloride salt CNS-targeted therapies, enzyme inhibition
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Piperidine ring, diphenylmethoxy group, monohydrochloride salt Anticholinergic agents, receptor modulation
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride Not specified Likely C₁₂H₁₈Cl₂N₂O ~293.2 (estimated) Oxane (tetrahydropyran) ring, pyridinylmethyl substituent, dihydrochloride salt Conformationally restricted receptor ligands
{3-Methoxy-4-[(pyridin-3-yl)methoxy]phenyl}methanamine hydrochloride (Monosalt) 1171416-48-0 C₁₄H₁₇ClN₂O₂ 280.75 Same core as target but with monohydrochloride salt Intermediate for dihydrochloride synthesis
(3-Methoxypyridin-4-yl)methanamine dihydrochloride 1803567-09-0 C₇H₁₁Cl₂N₂O 174.63 Pyridine ring with methoxy group, lacks phenylmethoxy substituent Fragment-based drug discovery

Key Differences and Research Findings

Structural Variations: The target compound’s pyridin-3-ylmethoxy group distinguishes it from 4-(Diphenylmethoxy)piperidine HCl, which has bulkier diphenylmethoxy and piperidine moieties. This structural divergence suggests differing receptor-binding profiles (e.g., cholinergic vs. aminergic targets) . Compared to the monohydrochloride analog (CAS 1171416-48-0), the dihydrochloride form exhibits higher solubility in polar solvents, as evidenced by its availability in milligram-to-gram quantities for research (e.g., 250 mg for €500; ).

Pharmacological Implications: The pyridine ring in the target compound may engage in π-π stacking or hydrogen bonding with biological targets, unlike the purely aliphatic oxane-containing analog (), which likely adopts a rigid conformation for selective binding . 4-(Diphenylmethoxy)piperidine HCl () is associated with anticholinergic activity due to its piperidine core, whereas the target’s benzylamine structure may favor interactions with monoamine transporters or receptors .

Safety and Handling: Limited toxicity data are available for the target compound, but its dihydrochloride salt form suggests handling protocols similar to other amine hydrochlorides (e.g., PPE, ventilation; ). In contrast, 2-(3,4-Dihydroxyphenyl)ethylamine HCl (dopamine HCl, CAS 62-31-7) has well-documented safety profiles due to its established use in medical applications .

Commercial Availability :

  • The target compound is marketed for research use (e.g., 250 mg for €500; ), while 4-(Diphenylmethoxy)piperidine HCl is produced under stricter regulatory compliance (e.g., IECSC listing; ) due to its industrial-scale applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.